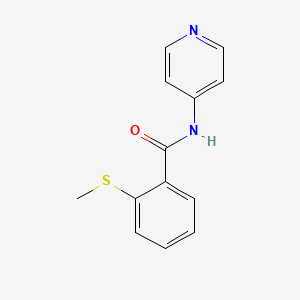![molecular formula C19H14N4O2 B5290087 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide, also known as OPA-15406, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. OPA-15406 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is involved in various physiological and pathological processes.
作用机制
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide exerts its pharmacological effects by selectively blocking the EP4 receptor, which is one of the four subtypes of prostaglandin E2 receptors. The EP4 receptor is involved in various physiological and pathological processes, including inflammation, pain, fever, and tumorigenesis. By blocking the EP4 receptor, this compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and metastasis of cancer cells, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of matrix metalloproteinases, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, pain, and fever in animal models of various autoimmune diseases, inhibit the growth and metastasis of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the EP4 receptor, which allows for specific targeting of this receptor subtype without affecting other prostaglandin E2 receptors. Another advantage is its small molecular weight, which allows for easy penetration of cell membranes and tissues. However, one of the main limitations is its low aqueous solubility, which can limit its bioavailability and require the use of organic solvents for administration. Another limitation is its potential off-target effects, which can occur at high concentrations or in non-selective experimental conditions.
未来方向
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has several potential future directions for scientific research. One direction is the development of new formulations or delivery methods to improve its aqueous solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Additionally, the development of new EP4 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method involves the reaction of 2-aminonicotinamide with 2-bromo-4-(1,3-oxazol-5-yl)benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学研究应用
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has been studied extensively in various scientific fields, including immunology, oncology, and neuroscience. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune diseases. In oncology, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18(15-3-1-9-20-12-15)22-11-13-5-7-14(8-6-13)19-23-17-16(25-19)4-2-10-21-17/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXQNCRSGDAMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5290007.png)
![4-ethyl-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5290015.png)
![N-(1-isoxazol-3-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5290037.png)
![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5290044.png)
![N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5290050.png)
![3-isobutyl-6-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5290058.png)
![6-(2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290073.png)
![6-methyl-2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5290090.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
![2-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}benzonitrile](/img/structure/B5290109.png)
![N'-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5290111.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

